An In-Depth Technical Guide to N-(2-Fluoro-6-nitrophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to N-(2-Fluoro-6-nitrophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(2-Fluoro-6-nitrophenyl)acetamide in Medicinal Chemistry
N-(2-Fluoro-6-nitrophenyl)acetamide, bearing the CAS Number 342-52-9 , is a strategically important synthetic intermediate in the landscape of modern drug discovery and development.[1][2] Its unique trifunctionalized aromatic scaffold, featuring an acetamido group, a fluorine atom, and a nitro group, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of N-(2-Fluoro-6-nitrophenyl)acetamide, from its synthesis and characterization to its potential applications in medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-(2-Fluoro-6-nitrophenyl)acetamide is fundamental to its effective use in synthesis and process development. The table below summarizes its key properties.
| Property | Value | Source |
| CAS Number | 342-52-9 | [1][2] |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Appearance | White solid | [3] |
| Purity | ≥95% (typical) | [2] |
Synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide is most commonly achieved through the N-acetylation of its precursor, 2-fluoro-6-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Experimental Protocol
This protocol is adapted from established methods for the N-acetylation of anilines.[3]
Materials:
-
2-Fluoro-6-nitroaniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask, dissolve 2-fluoro-6-nitroaniline (5.0 mmol, 1.0 equivalent) in 20 mL of dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (6.0 mmol, 1.2 equivalents) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium carbonate to neutralize any excess acetic acid.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to yield N-(2-Fluoro-6-nitrophenyl)acetamide as a white solid. If necessary, the product can be further purified by recrystallization or flash chromatography.[3]
Causality Behind Experimental Choices
-
Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent any potential side reactions, especially if the starting materials are sensitive to oxidation.
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent. It is more reactive than acetic acid and generally provides cleaner reactions and higher yields.[4]
-
Dichloromethane as Solvent: Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both the starting material and the acetylating agent.
-
Aqueous Sodium Carbonate Wash: This step is crucial for removing the acetic acid byproduct and any unreacted acetic anhydride, simplifying the purification process.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide.
Applications in Drug Development: A Versatile Intermediate
N-arylacetamides, including N-(2-Fluoro-6-nitrophenyl)acetamide, are recognized as significant intermediates in the synthesis of a wide range of medicinal, agrochemical, and pharmaceutical compounds.[5][6] The presence of the fluoro and nitro groups offers opportunities for further chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by various nucleophiles. The nitro group can be reduced to an amine, which can then be further functionalized.
While a specific blockbuster drug synthesized directly from N-(2-Fluoro-6-nitrophenyl)acetamide is not prominently documented, numerous studies highlight the importance of the fluoro-nitrophenylacetamide scaffold in the development of novel therapeutic agents. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their potent antitubercular activities.[5] Similarly, N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as potential anticoagulant agents targeting Factor VIIa.[6]
Illustrative Role in a Drug Discovery Cascade
Caption: Role of N-(2-Fluoro-6-nitrophenyl)acetamide in a drug discovery workflow.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of N-(2-Fluoro-6-nitrophenyl)acetamide. A combination of spectroscopic techniques is typically employed.
| Analytical Technique | Expected Data/Observations |
| ¹H NMR | Aromatic protons in the range of 7-9 ppm, an amide proton (singlet, ~10 ppm), and a methyl group (singlet, ~2 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine atom. A reported spectrum in CDCl₃ shows peaks at δ 10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), and 7.91 ppm.[3] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, a carbonyl carbon around 170 ppm, and a methyl carbon around 25 ppm. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance, as there is only one fluorine atom in the molecule. A reported spectrum in CDCl₃ shows a peak at δ -116.03 ppm.[3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (198.15 g/mol ). |
Safety and Handling
Potential Hazards:
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Can cause skin and serious eye irritation.[7]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
N-(2-Fluoro-6-nitrophenyl)acetamide is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery. Its trifunctionalized structure provides a rich platform for the generation of diverse molecular libraries, which can be screened for a wide range of biological activities. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory. This guide has provided a comprehensive overview of these key aspects, intended to empower researchers and scientists in their pursuit of novel therapeutic agents.
References
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N-(2-Fluoro-6-nitrophenyl)acetamide - Amerigo Scientific. (n.d.). Retrieved January 28, 2026, from [Link]
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Acetylation of Aniline. (2021). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141.
- Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Acetamide. Retrieved January 28, 2026, from [Link]
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Penta. (2023). SAFETY DATA SHEET - Acetamide. Retrieved January 28, 2026, from [Link]
- Peng, X., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 19(11), 17496-17507.
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PubChem. (n.d.). Fluoroacetamide. Retrieved January 28, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved January 28, 2026, from [Link]
- Smajlagić, A., et al. (2020). Synthesis, characterization and biological activity of N-(4-nitrophenyl) acetamide. Journal of Chemical, Biological and Physical Sciences, 10(4), 285-293.
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What are the precursors for the synthesis of 2 - Nitroaniline? (2025). HOPEMAX. Retrieved January 28, 2026, from [Link]
- Zhang, S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 28, 2026, from [Link]
- Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 55(2), 438-448.
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